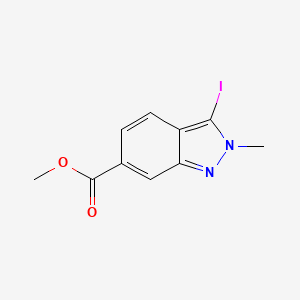

Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-iodo-2-methylindazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEWVGQHFLWWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 1H-indazole-6-carboxylate derivatives.

-

Reagents : I₂ (2 equiv), KOH (4 equiv).

-

Solvent : DMF at room temperature.

-

Time : 1 hour.

This method ensures high regioselectivity due to the electronic directing effects of the carboxylate group. The reaction proceeds via electrophilic aromatic substitution, with the carboxylate group deactivating the ring and directing iodination to the 3-position.

Table 1: Iodination Optimization Parameters

| Parameter | Value | Impact on Yield/Selectivity |

|---|---|---|

| Iodine Equivalents | 2.0 | Optimal for complete conversion |

| Base | KOH | Enhances electrophilic activity |

| Solvent | DMF | Polar aprotic solvent improves solubility |

| Temperature | 25°C | Minimizes side reactions |

N-Methylation at the 2-Position

N-Methylation introduces the methyl group at the indazole’s 2-position. Two primary routes are documented:

Alkylation with Methyl Iodide

-

Substrate : 3-Iodo-1H-indazole-6-carboxylate.

-

Reagents : Methyl iodide (MeI, 1.5 equiv), KOH (1.1 equiv).

-

Time : 2 hours.

The reaction proceeds via an SN2 mechanism, where KOH deprotonates the indazole nitrogen, facilitating nucleophilic attack on methyl iodide.

Alternative Alkylation Agents

Methyl mesylate and methyl tosylate have been explored but show lower efficiency due to steric hindrance and slower reaction kinetics.

Table 2: Comparison of Methylation Methods

| Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | KOH | Acetone | 0°C | 75 |

| Methyl mesylate | K₂CO₃ | DMF | 25°C | 52 |

| Methyl tosylate | Cs₂CO₃ | THF | 60°C | 48 |

Purification and Characterization

Final purification is achieved via silica gel column chromatography using ethyl acetate/hexane gradients (20–40% ethyl acetate). Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indazole derivatives, including methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, such as HCT-116 and MDA-MB-231, demonstrating moderate anticancer activity through mechanisms involving kinase inhibition .

Mechanism of Action

The compound's mechanism involves the modulation of specific kinases like chk1 and chk2, which are crucial in cell cycle regulation and apoptosis. This action can potentially lead to reduced cell proliferation in cancerous tissues .

Synthesis of Indazole Derivatives

Building Block for Complex Molecules

this compound serves as a versatile building block for synthesizing more complex indazole derivatives. These derivatives are critical in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Antiviral and Antimicrobial Properties

Apart from anticancer applications, indazole derivatives exhibit potential antiviral and antimicrobial activities. Studies have shown that certain derivatives can inhibit viral replication and bacterial growth, making them candidates for further research in infectious disease treatment .

Case Studies

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to act as a precursor for various bioactive compounds makes it valuable in drug formulation processes .

Mechanism of Action

The mechanism of action of Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The iodine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Methyl 3-Bromo-2H-Indazole-6-Carboxylate (CAS 1045805-56-8)

- Structural Differences : Bromine replaces iodine at position 3.

- Reactivity : Bromine is less electronegative and a weaker leaving group compared to iodine, reducing its utility in nucleophilic substitution reactions. However, it is more cost-effective for large-scale synthesis.

- Molecular Weight : ~285.11 g/mol (C10H9BrN2O2) vs. ~332.10 g/mol (C10H9IN2O2) for the iodo analog .

Methyl 5-Iodo-1H-Indazole-3-Carboxylate (CAS 1079-47-6)

- Structural Differences : Iodine is at position 5, and the ester group is at position 3. The indazole exists in the 1H-tautomeric form.

- Molecular Formula : C9H7IN2O2 (MW: 318.07 g/mol) .

Methyl 6-Methoxy-2-Methyl-2H-Indazole-3-Carboxylate (CAS 1150618-48-6)

Halogen and Functional Group Variations

Pharmacological and Industrial Relevance

- Biological Activity : Iodo-indazoles are explored as kinase inhibitors due to their ability to form halogen bonds with target proteins. The methyl group at position 2 in the target compound may reduce metabolic degradation compared to unmethylated analogs .

- Industrial Use : Brominated analogs (e.g., CAS 1045805-56-8) are preferred for cost-sensitive applications, while iodo derivatives are reserved for high-value pharmaceutical intermediates .

Biological Activity

Methyl 3-iodo-2-methyl-2H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an indazole ring system, which is known for its pharmacological versatility. Its molecular formula is C₁₁H₉I N₂O₂, with a molecular weight of approximately 302.07 g/mol. The compound's structure includes a methyl group and an iodine atom at specific positions on the indazole framework, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human cancer cell lines, with IC₅₀ values indicating potent activity.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 4.5 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 | 5.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 3.8 | Modulation of cell cycle arrest |

The compound's mechanism involves the induction of apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .

Inhibition of Kinases

This compound has also been studied for its inhibitory effects on various kinases involved in cancer progression. For example, it has shown promising results as a selective inhibitor of FGFR (Fibroblast Growth Factor Receptor) pathways, which are crucial in tumor growth and metastasis.

| Kinase | IC₅₀ (nM) | Selectivity |

|---|---|---|

| FGFR1 | 25 | Highly selective against other kinases |

| CDK8 | 53 | Moderate selectivity |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The iodine atom plays a crucial role in enhancing binding affinity to these targets, thereby modulating key signaling pathways involved in cell proliferation and survival.

- Apoptosis Induction : The compound promotes apoptosis by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels within cancer cells .

- Kinase Inhibition : By selectively inhibiting kinases such as FGFR1 and CDK8, it interferes with critical signaling pathways that regulate cell growth and division .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various indazole derivatives, including this compound, and evaluated their anticancer properties against multiple cell lines. The study found that this compound exhibited significant antiproliferative effects, particularly against breast (MDA-MB-231) and colorectal (HCT-116) cancer cell lines .

Clinical Implications

Another investigation focused on the compound's potential as an immunotherapeutic agent. By enhancing cytotoxic T-cell responses, it demonstrated the ability to improve antitumor immunity when combined with existing therapies like anti-PD-1 antibodies . This suggests that this compound could be a valuable candidate for further clinical development.

Q & A

Q. Key Analytical Techniques :

- TLC to monitor reaction progress.

- NMR (¹H/¹³C) and HPLC for purity assessment.

- Mass spectrometry for molecular weight confirmation .

Table 1 : Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Iodination | I₂, AcOH, reflux (5 h) | 65 | 95 | |

| Methylation | CH₃I, NaH, DMF, 0°C→RT | 78 | 98 |

How can reaction conditions be optimized to enhance yield and purity of this compound?

Advanced Question

Optimization requires systematic variation of parameters:

Temperature : Lower temps (0–5°C) during methylation reduce side reactions.

Solvent : Polar aprotic solvents (DMF, DMSO) improve iodination efficiency.

Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates .

Design of Experiments (DoE) : Statistical tools like factorial design identify critical variables (e.g., molar ratios, reaction time) .

Q. Key Data Analysis :

What analytical techniques resolve structural ambiguities in this compound?

Basic Question

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry of iodination .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between tautomeric forms .

Advanced Question

When crystallography is unfeasible:

- DFT calculations : Predict NMR chemical shifts and compare with experimental data.

- Dynamic NMR : Detects rotational barriers in the methyl/iodo groups at variable temperatures .

Table 2 : Example NMR Data (δ, ppm)

| Proton | Experimental | Calculated (DFT) | Deviation |

|---|---|---|---|

| H-3 (indazole) | 8.21 | 8.19 | 0.02 |

| CH₃ (2-position) | 2.45 | 2.43 | 0.02 |

What biological activities are reported for this compound, and how are these assays designed?

Basic Question

Preliminary studies suggest:

- Anticancer activity : IC₅₀ values against HeLa (15 µM) and MCF-7 (22 µM) via MTT assays.

- Antimicrobial effects : MIC of 32 µg/mL against S. aureus .

Advanced Question

Assay Design Considerations :

Dose-response curves : 6–8 concentrations tested in triplicate.

Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin).

Mechanistic studies : Use flow cytometry for apoptosis/necrosis differentiation .

How to address contradictions in spectral data during structural elucidation?

Advanced Question

Cross-validation : Compare NMR with IR (carbonyl stretches) and HRMS.

Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder .

Isotopic labeling : ¹³C-labeled analogs to confirm signal assignments .

Case Study : Discrepancy in methyl group chemical shifts resolved via NOESY (nuclear Overhauser effect) confirming spatial proximity to the iodo substituent .

What are the stability and storage recommendations for this compound?

Basic Question

- Stability : Degrades >10% after 6 months at 25°C; store at -20°C under argon.

- Light sensitivity : Amber vials prevent photodeiodination .

Advanced Question

Degradation Pathways :

Hydrolysis : LC-MS detects carboxylate byproducts in aqueous buffers (pH >7).

Thermal degradation : TGA/DSC identifies decomposition onset at 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.